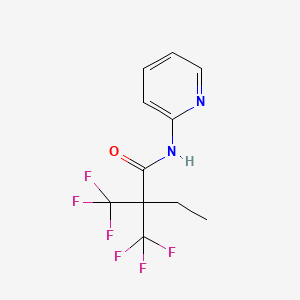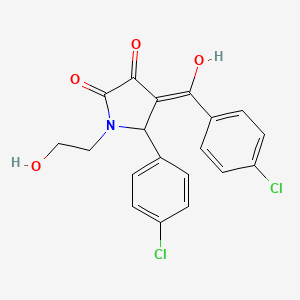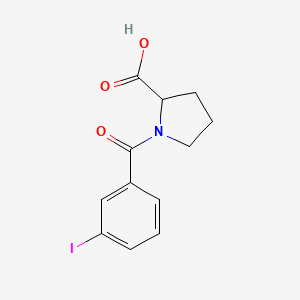
N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide
説明
N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide, also known as Dibenzoylmethane (DBM), is a synthetic organic compound that belongs to the class of chelating agents. DBM has been widely used in scientific research for its various applications in different fields.
科学的研究の応用
DBM has been extensively used in scientific research for its various applications in different fields. DBM has been shown to possess antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM has also been used as a chelating agent for various metal ions, including copper, zinc, and iron.
作用機序
DBM exerts its biological effects through the modulation of various signaling pathways. DBM has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DBM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses. DBM has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects. DBM has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). DBM has also been shown to decrease the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. DBM has also been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
DBM has several advantages for lab experiments. DBM is a stable compound that can be easily synthesized and purified. DBM is also relatively inexpensive compared to other chelating agents. However, DBM has some limitations for lab experiments. DBM has low solubility in water, which can limit its use in aqueous solutions. DBM can also form complexes with other metal ions, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DBM in scientific research. DBM has potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DBM can also be used as a chelating agent for the detection and removal of heavy metals from the environment. Further studies are needed to elucidate the molecular mechanisms of DBM and to optimize its use in different applications.
Conclusion:
In conclusion, DBM is a synthetic organic compound that has been widely used in scientific research for its various applications in different fields. DBM possesses antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM exerts its biological effects through the modulation of various signaling pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of DBM in scientific research.
特性
IUPAC Name |
N-pyridin-2-yl-2,2-bis(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N2O/c1-2-9(10(12,13)14,11(15,16)17)8(20)19-7-5-3-4-6-18-7/h3-6H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOKYYTKMCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=N1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4737612.png)
![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4737613.png)
![2-chloro-4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4737617.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4737624.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4737625.png)
![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4737632.png)

![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![3,5-bis(difluoromethyl)-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737652.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)
![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)